2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Overview
Description
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H8BrNOS and a molecular weight of 222.1 g/mol . It is characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to a propanol group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-thiazolylmethanol with isopropanol under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiazole derivatives.
Substitution: Formation of various substituted thiazole compounds.
Scientific Research Applications
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiazolylmethanol
- 2-(5-Bromo-2-thiazolyl)-2-propanol
- 5-Bromo-alpha,alpha-dimethyl-2-thiazolemethanol
Uniqueness
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is unique due to its specific structural features, including the presence of a bromine atom on the thiazole ring and a propanol group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVMHSSQOPBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627710 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-37-6 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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